molecular formula C26H38O4 B131279 4-Methylumbelliferyl palmitate CAS No. 17695-48-6

4-Methylumbelliferyl palmitate

Cat. No.: B131279
CAS No.: 17695-48-6
M. Wt: 414.6 g/mol
InChI Key: QKQVFFACWLFRRX-UHFFFAOYSA-N
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Description

4-Methylumbelliferyl palmitate (4-MU palmitate) is a fluorogenic substrate widely used in biochemical assays to measure lipase and esterase activities. Its structure consists of a palmitic acid ester linked to 4-methylumbelliferone (4-MU), a fluorescent compound. Upon enzymatic hydrolysis, the palmitate moiety is cleaved, releasing free 4-MU, which fluoresces at 445 nm under excitation at 360 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylumbelliferyl Palmitate is synthesized through the esterification of 4-methylumbelliferone with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps may include large-scale chromatography and crystallization techniques .

Chemical Reactions Analysis

Primary Hydrolysis Reaction

The core chemical reaction involves enzymatic hydrolysis of the ester bond by lipases/esterases:
4 MUPLipase Esterase4 Methylumbelliferone 4 MU +Palmitic Acid\text{4 MUP}\xrightarrow{\text{Lipase Esterase}}\text{4 Methylumbelliferone 4 MU }+\text{Palmitic Acid}

Key Characteristics:

  • Fluorogenic Release : Cleavage releases 4-MU, which fluoresces at 445–455 nm upon excitation at 320–360 nm .

  • pH Dependence : Optimal activity occurs at pH 4.0 for lysosomal acid lipase (LAL) and pH 8.0 for butyrylcholinesterase (BChE) .

  • Enzyme Specificity :

EnzymeOptimal pHSubstrate Affinity (Kₘ)Inhibition by Lalistat-2
Lysosomal Acid Lipase (LAL)4.010.4 μM>99% inhibition
Butyrylcholinesterase (BChE)8.034.2 μMCompetitive (Kᵢ = 448 μM)
Pancreatic Lipase8.0129.8 μMNo inhibition

Fluorescence Quantification

The hydrolysis reaction is monitored via fluorescence spectroscopy, with parameters standardized for reproducibility:

ParameterValueSource
Excitation Wavelength330 nm (pH 4.6), 370 nm (pH 7.4), 385 nm (pH 10.4) Sigma-Aldrich
Emission Wavelength445–455 nm GoldBio, BenchChem
Detection Limit0.1–2.5 nmol 4-MU PMC Study

Reaction Kinetics and Inhibitors

  • Temperature Sensitivity : Maximal activity observed at 37–45°C , with reduced efficiency below 28°C .

  • Substrate Stability : Requires SDS (sodium dodecyl sulfate) for stabilization in aqueous buffers due to hydrophobic palmitate .

  • Key Inhibitors :

    • Lalistat-2 : Specific LAL inhibitor used diagnostically to differentiate LAL from non-LAL lipases .

    • 4-MU Palmitate : Acts as a competitive inhibitor for BChE (IC₅₀ = 987.2 μM) .

High-Throughput Screening

Used to identify lipase inhibitors/activators in drug discovery pipelines. For example:

  • LAL Deficiency Diagnostics : Total lipase activity in dry blood spots distinguishes LAL-D patients (0.126 nmol 4-MU/punch/hr) from healthy individuals (0.217 nmol 4-MU/punch/hr) .

Environmental and Food Science

  • Detects lipase contamination in food products via fluorescence .

  • Assesses enzymatic activity in environmental samples (e.g., soil microbial lipases) .

Comparative Substrate Analysis

4-MUP’s specificity contrasts with structurally similar substrates:

SubstrateTarget EnzymeKey Difference
4-Methylumbelliferyl oleateNeutral lipasesUnsaturated fatty acid chain
4-Methylumbelliferyl glucosideGlycosidasesGlycosidic bond cleavage
4-Methylumbelliferyl phosphatePhosphatasesPhosphate ester linkage

4-MUP’s palmitate chain enables selective interaction with lipases involved in long-chain fatty acid metabolism .

Unexpected Biochemical Interactions

  • BChE Lipolytic Activity : Human BChE hydrolyzes 4-MUP at pH 8.0 with efficacy comparable to wheat germ lipase (Kₘ = 34.2 μM vs. 10.4 μM) .

  • Non-LAL Lipases : Contribute up to 38% of total lipase activity in healthy individuals, reduced to <1% in LAL-deficient patients .

Scientific Research Applications

Enzyme Kinetics

4-MUP is extensively used to study the kinetics of lipases and esterases. By measuring the rate of hydrolysis, researchers can determine enzyme activity under various conditions. This application is crucial for understanding enzyme behavior and optimizing conditions for industrial processes.

Parameter Details
Substrate TypeFluorogenic substrate
Measurement TechniqueFluorescence spectroscopy
Key EnzymesLipases, Esterases

Lipid Metabolism

In biological research, 4-MUP aids in elucidating the role of lipases in lipid metabolism. It has been instrumental in studying how these enzymes contribute to fat digestion and transport within cells.

Disease Modeling

4-MUP plays a significant role in diagnosing lysosomal storage disorders (LSDs) such as:

  • Wolman Disease : Characterized by a deficiency in LAL activity.
  • Cholesteryl Ester Storage Disease (CESD) : Similarly linked to LAL deficiency.

Studies have shown that using 4-MUP allows for accurate assessment of LAL activity in patient samples, providing insights into disease severity and aiding in clinical diagnostics .

High-Throughput Screening

In industrial settings, 4-MUP is employed in high-throughput screening assays to identify potential enzyme inhibitors. This application is essential for drug discovery and development processes.

Case Study 1: Diagnosis of Wolman Disease

A study utilized 4-MUP to measure LAL activity in lymphoid cell lines from patients with Wolman disease. The results indicated significantly reduced enzyme activity compared to healthy controls, demonstrating the diagnostic utility of 4-MUP .

Case Study 2: Fluorometric Assays for CESD

In another study, researchers developed a fluorometric assay using dried blood spots (DBS) with 4-MUP as a substrate. This method improved the accuracy of measuring LAL activity without toxic reagents, highlighting its potential for clinical applications .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl Palmitate involves the enzymatic cleavage of the ester bond by lipases or esterases. This cleavage releases 4-methylumbelliferone, which fluoresces and can be quantitatively measured using fluorescence spectroscopy. This method provides a sensitive means to assess enzyme activity and study the enzymatic processes involved in lipid metabolism .

Comparison with Similar Compounds

Physical Properties :

  • Fluorescence intensity is pH-dependent, with optimal emission in neutral to slightly alkaline conditions .
  • Requires non-ionic detergents (e.g., Pluronic® F-127) for solubilization in aqueous buffers .

Comparison with Similar Compounds

Structural and Functional Analogues

4-MU palmitate belongs to a family of fluorogenic esters with varying acyl chain lengths and saturation. Key analogues include:

Compound Acyl Chain Key Enzymatic Targets Optimal pH Sensitivity (Fluorescence) References
4-MU palmitate C16:0 LAL, LPLA2, thioesterases 5.3–6.6 High
4-MU oleate (C18:1) C18:1 Lipase A, lipoprotein lipase (LPL) 4.5–5.5 Moderate
4-MU stearate (C18:0) C18:0 Neutral esterases 6.0–7.0 Low
4-MU butyrate (C4:0) C4:0 Pancreatic lipase, esterases 7.0–8.0 High
p-Nitrophenyl palmitate C16:0 Broad-spectrum lipases 7.0–8.5 Low (Absorbance-based)

Enzyme Specificity and Assay Performance

  • LAL/LPLA2 Activity :

    • 4-MU palmitate is the gold standard for LAL activity due to its high specificity and sensitivity in fluorometric assays . In contrast, 4-MU oleate is hydrolyzed more efficiently by lipase A in acidic conditions (pH 4.5) .
    • p-Nitrophenyl palmitate, an absorbance-based substrate, is less sensitive and prone to interference from turbid samples .
  • Thermostability and Solubility :

    • Longer acyl chains (e.g., 4-MU stearate) exhibit lower solubility and require higher detergent concentrations, limiting their utility in aqueous assays .
    • 4-MU butyrate, with a short chain, is soluble without detergents and ideal for rapid esterase screening .
  • Fluorescence vs. Absorbance :

    • Fluorometric substrates (4-MU derivatives) offer 10–100x higher sensitivity than chromogenic substrates like p-nitrophenyl palmitate .

Research Findings and Limitations

  • 4-MU Palmitate in Drug Development :

    • Used to screen allosteric activators of lecithin-cholesterol acyltransferase (LCAT), with fluorescence readouts correlating strongly with molecular dynamics simulations .
    • Limitations include interference from autofluorescent compounds in complex biological matrices .
  • Comparative Hydrolysis Rates :

    • Human liver acid lipase (ALII) hydrolyzes 4-MU palmitate 2–5x faster than cholesterol oleate or triolein .
    • 4-MU oleate is preferred for detecting phospholipase activity in macrophages due to its compatibility with lysosomal pH .

Biological Activity

4-Methylumbelliferyl palmitate (4-MUP) is a fluorogenic substrate widely utilized in biochemical assays to measure lysosomal acid lipase (LAL) activity. This compound has significant implications in diagnosing lysosomal storage diseases (LSDs), particularly Wolman disease and cholesteryl ester storage disease (CESD). This article explores the biological activity of 4-MUP, its applications in clinical diagnostics, and relevant research findings.

4-MUP is a synthetic ester that releases the fluorescent compound 4-methylumbelliferone (4-MU) upon hydrolysis by LAL. The fluorescence intensity of 4-MU can be quantitatively measured, providing a reliable assessment of LAL activity in biological samples. The reaction mechanism involves the cleavage of the palmitate group from 4-MUP, which is catalyzed by LAL present in lysosomes.

Lysosomal Storage Diseases

4-MUP is primarily employed as a diagnostic tool for lysosomal storage diseases. The following table summarizes the application of 4-MUP in diagnosing specific conditions:

Disease LAL Activity Diagnostic Method
Wolman DiseaseDeficient LAL activityFluorometric assay using 4-MUP
Cholesteryl Ester Storage DiseaseSeverely reduced LAL activityDried blood spots (DBS) assay with 4-MUP

Research indicates that patients with these conditions exhibit significantly lower levels of LAL activity when tested with 4-MUP compared to healthy controls .

Case Studies and Cohort Analyses

  • Evaluation of Patients for Liver Transplant : A study involving 73 patients awaiting liver transplants utilized 4-MUP to assess LAL enzyme activity. The findings revealed a late diagnosis of lysosomal acid lipase deficiency in one case, highlighting the utility of 4-MUP in clinical settings .
  • Fluorometric Assay Development : A revised method for measuring LAL activity using 4-MU derivatives was developed, eliminating the need for toxic reagents like mercury chloride. This method demonstrated significant differences in LAL activity between normal individuals and those with CESD, reinforcing the effectiveness of 4-MUP as a diagnostic substrate .
  • Acid Esterase Activity Studies : Research conducted on cultured skin fibroblasts indicated that 4-MUP could effectively measure acid esterase activity, providing insights into enzyme kinetics and substrate interactions under varying conditions .

Advantages of Using this compound

  • Sensitivity : The fluorometric nature of the assay allows for detection of low enzyme activities, making it suitable for early diagnosis.
  • Specificity : The substrate is specifically cleaved by LAL, minimizing interference from other enzymes.
  • Practicality : The use of dried blood spots simplifies sample collection and processing in clinical environments.

Q & A

Basic Research Questions

Q. How is 4-methylumbelliferyl palmitate utilized in lysosomal acid lipase (LAL) activity assays?

  • Methodology : The compound serves as a fluorogenic substrate for LAL, where enzymatic hydrolysis releases 4-methylumbelliferone (4-MU).

  • Protocol : Incubate the substrate with lysosomal extracts at pH 4.5–5.0 (optimal for LAL activity). Fluorescence is measured at excitation/emission wavelengths of 365/445 nm using a microplate reader .
  • Critical Considerations : Ensure substrate solubility by dissolving in DMSO or ethanol (≤2% v/v) to avoid interference with enzymatic activity .

Q. What experimental conditions optimize the solubility and stability of this compound in aqueous assays?

  • Solubility : Due to its hydrophobic palmitate chain, dissolve in organic solvents (e.g., DMSO, acetone) before dilution in buffer containing detergents (e.g., 0.1% Triton X-100) to maintain micellar dispersion .
  • Stability : Store aliquots at −20°C in anhydrous conditions to prevent hydrolysis. Pre-warm to room temperature before use to avoid precipitation .

Q. How can researchers design dose-response experiments using this compound for enzyme kinetics?

  • Design : Use a substrate concentration range of 0.1–200 µM to determine KmK_m and VmaxV_{max}. Include negative controls (heat-inactivated enzyme) to account for non-enzymatic hydrolysis .
  • Data Analysis : Fit fluorescence data to the Michaelis-Menten equation using nonlinear regression tools (e.g., GraphPad Prism). Validate with Lineweaver-Burk plots for linearity .

Advanced Research Questions

Q. How do researchers resolve contradictory data on this compound’s specificity in complex biological matrices?

  • Approach :

  • Interference Testing : Co-incubate with inhibitors (e.g., orlistat for lipases, E600 for esterases) to confirm target-specific hydrolysis .
  • Cross-Validation : Use orthogonal methods (e.g., LC-MS quantification of 4-MU) to verify fluorescence-based results .
    • Case Study : In macrophage studies, conflicting lipase activity results were resolved by isolating lysosomal fractions to exclude cytosolic esterase interference .

Q. What experimental designs are effective for studying transesterification activity using this compound?

  • Protocol : Mix the substrate with lipases (e.g., Rhizomucor miehei lipase) in organic-aqueous biphasic systems. Monitor ethyl palmitate formation via TLC or GC-MS .
  • Optimization : Vary parameters like solvent polarity (e.g., hexane vs. isooctane) and water activity (awa_w) to enhance reaction efficiency .

Q. How can researchers model non-enzymatic hydrolysis of this compound in long-term stability studies?

  • Kinetic Modeling : Use pseudo-first-order kinetics to quantify hydrolysis rates under varying pH (4.0–8.0) and temperature (4–37°C) conditions .
  • Statistical Tools : Apply Arrhenius equations to predict shelf-life and degradation pathways (e.g., acid-catalyzed vs. alkaline hydrolysis) .

Q. Methodological Challenges and Solutions

Q. How to address fluorescence quenching or background noise in high-throughput screens?

  • Mitigation Strategies :

  • Use black-walled microplates to reduce light scattering.
  • Normalize fluorescence to internal standards (e.g., 4-MU calibration curves) .
    • Case Example : In lipoprotein lipase assays, background from serum albumin was minimized by pre-incubating samples with fatty acid-free BSA .

Q. What statistical frameworks are recommended for analyzing enzyme activity data with this compound?

  • Tools :

  • Isotopomer Spectral Analysis (ISA) : Quantify de novo palmitate synthesis contributions in metabolic studies .
  • Response Surface Methodology (RSM) : Optimize multi-variable assays (e.g., enzyme loading, substrate ratio) using a 4-factor, 3-level design .

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(27)29-22-17-18-23-21(2)19-26(28)30-24(23)20-22/h17-20H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQVFFACWLFRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170225
Record name 4-Methylumbelliferyl palmitate
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Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17695-48-6
Record name 4-Methylumbelliferyl palmitate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylumbelliferyl palmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylumbelliferyl palmitate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-oxo-2H-1-benzopyran-7-yl palmitate
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